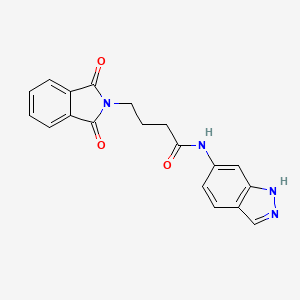
4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” involves the reaction of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is carried out under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up with high yields .
Molecular Structure Analysis
The molecular weight of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” is 348.362.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” are eco-friendly and involve the use of water as a solvent . The reactions involve simple work-up with high yields .
Scientific Research Applications
Anticonvulsant Evaluation
Synthesis and Evaluation : A series of N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives were synthesized. These compounds were evaluated as potential anticonvulsant candidates, showing significant ability to suppress convulsions generated by electrical seizures. Notably, some derivatives displayed an increase in protective index over phenytoin, a standard in anticonvulsant drug discovery (Ahuja, Husain, & Siddiqui, 2014).
Pharmacological Evaluation of GABA Analogs : New γ-aminobutyric acid (GABA) derivatives synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid were tested for anticonvulsant properties. Some compounds showed promising activity in various seizure models, indicating their potential as anticonvulsant agents (Yadav et al., 2011).
Anticancer and Antioxidant Activity
- Novel Derivatives for Anticancer Activity : Synthesis of novel derivatives incorporating 1,3-dioxoisoindolin-2-yl moieties led to compounds with significant antioxidant activity, surpassing even ascorbic acid in some cases. Some derivatives exhibited potent anticancer activity against specific cancer cell lines (Tumosienė et al., 2020).
Anti-inflammatory Agents
- Evaluation as Anti-inflammatory Agents : A series of novel derivatives containing the 1,3-dioxoisoindolin-2-yl moiety showed promising anti-inflammatory activity in both in vitro and in vivo models. Molecular docking studies suggested a potential mechanism of interaction with human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial Activity
- Synthesis for Antimicrobial Activity : Compounds synthesized using (dioxoisoindolin-2-yl)phenylacetic acid demonstrated promising antimicrobial activities, highlighting the potential use of these derivatives in developing new antimicrobial agents (Bedair et al., 2006).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(1H-indazol-6-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(21-13-8-7-12-11-20-22-16(12)10-13)6-3-9-23-18(25)14-4-1-2-5-15(14)19(23)26/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,22)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWFDCYMXQTEDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)
![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2378080.png)
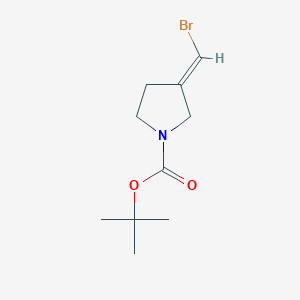
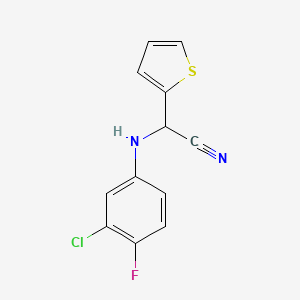
![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)
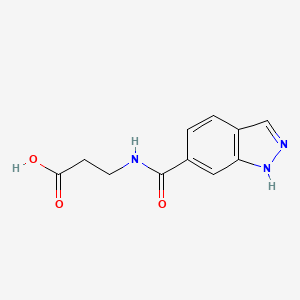
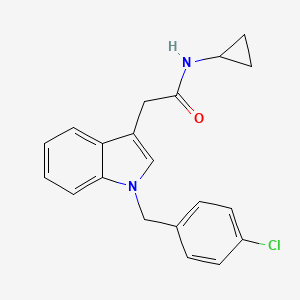
![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)
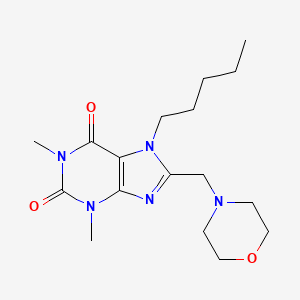
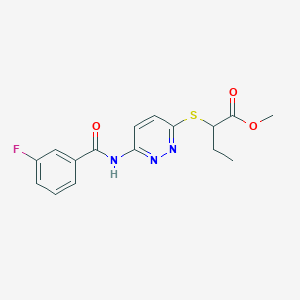
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)
![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)
![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)